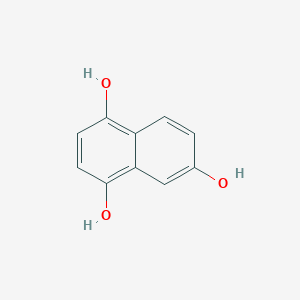

Naphthalene-1,4,6-triol

Description

Structure

3D Structure

Properties

CAS No. |

53589-65-4 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

naphthalene-1,4,6-triol |

InChI |

InChI=1S/C10H8O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11-13H |

InChI Key |

YCAFCYKVEIHDQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation and Structural Characterization of Naphthalene 1,4,6 Triol

Vibrational Spectroscopy

Correlation of Vibrational Modes with Molecular Structure and Intermolecular Interactions

The vibrational spectrum of Naphthalene-1,4,6-triol offers profound insights into its molecular architecture and the non-covalent forces governing its solid-state and solution-phase behavior. Analysis of its infrared (IR) and Raman spectra reveals characteristic vibrational modes associated with the naphthalene (B1677914) core and its hydroxyl substituents. The aromatic scaffold gives rise to distinct C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, and aromatic C=C stretching vibrations within the 1650-1450 cm⁻¹ range.

The three hydroxyl (-OH) groups are particularly informative. They introduce strong, broad O-H stretching bands in the IR spectrum, generally found between 3600 and 3200 cm⁻¹. The precise position and shape of this band are highly sensitive to hydrogen bonding. In a condensed phase, extensive intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules leads to a significant broadening and shifting of this peak to lower wavenumbers compared to the sharp band of a free, non-bonded O-H group.

Furthermore, C-O stretching and O-H in-plane bending vibrations, expected in the 1260-1000 cm⁻¹ and 1440-1260 cm⁻¹ regions, respectively, provide further confirmation of the phenolic structure. Low-frequency modes, often probed by techniques like Terahertz (THz) spectroscopy on similar di-hydroxylated naphthalenes, can be ascribed to intermolecular interactions. ndl.go.jp These modes may include "breathing" or twisting motions of the hydrogen-bonded network and butterfly-like motions of the naphthalene ring system itself. ndl.go.jp The presence and nature of these intermolecular vibrational modes are crucial for understanding the crystal packing and polymorphic behavior of the compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the compound from other isomers or molecules with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

For this compound, with the molecular formula C₁₀H₈O₃, the theoretical monoisotopic mass is 176.04734 Da. nih.govepa.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides definitive confirmation of the compound's elemental formula.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | nih.gov |

| Theoretical Exact Mass | 176.047344113 Da | nih.gov |

| Nominal Mass | 176 Da |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern of this compound in mass spectrometry, typically using electron ionization (EI), provides critical data for structural confirmation. The stable aromatic system results in a prominent molecular ion peak [M]⁺ at m/z = 176. The subsequent fragmentation pathways are influenced by the hydroxyl groups and the stable naphthalene core.

Plausible fragmentation mechanisms for aromatic polyols include the following steps:

Loss of Water: A common fragmentation for molecules with hydroxyl groups is the elimination of a neutral water molecule, leading to a fragment ion at [M-18]⁺.

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo rearrangement and lose carbon monoxide, a stable neutral molecule. This would result in a fragment ion at [M-28]⁺. This process may occur sequentially.

Loss of a Formyl Radical (CHO): Cleavage involving a hydroxyl group and an adjacent ring carbon can lead to the loss of a formyl radical, producing a fragment at [M-29]⁺.

The analysis of these characteristic neutral losses and the resulting fragment ions allows for the verification of the number and type of functional groups attached to the aromatic core, thus confirming the identity of this compound.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |

| [C₁₀H₈O₃]⁺ | 176 | - | Molecular Ion (M⁺) |

| [C₁₀H₆O₂]⁺ | 158 | H₂O | Loss of a water molecule |

| [C₉H₈O₂]⁺ | 148 | CO | Loss of carbon monoxide |

| [C₉H₇O₂]⁺ | 147 | CHO | Loss of a formyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromaticity Probing

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the conjugated π-system of the naphthalene rings. The parent naphthalene molecule exhibits characteristic absorption bands corresponding to π→π* transitions, often designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net

The introduction of three hydroxyl groups, which act as powerful auxochromes (color-enhancing groups), significantly modifies the spectrum. The lone pairs of electrons on the oxygen atoms (n electrons) can participate in resonance with the aromatic π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Consequently, the absorption maxima (λₘₐₓ) are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. nih.gov

The spectrum is expected to show intense π→π* transitions, characteristic of the aromatic system. Weaker n→π* transitions, arising from the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital, may also be present, although they are often obscured by the stronger π→π* bands. youtube.com The positions and intensities of these bands serve as a sensitive probe of the compound's electronic structure and aromatic character.

pH-Dependent Spectroscopic Behavior

The UV-Vis spectrum of this compound exhibits a pronounced dependence on the pH of the medium, a characteristic feature of phenolic compounds. nih.gov The three hydroxyl groups are weakly acidic and can be sequentially deprotonated as the pH increases.

In acidic to neutral solution (low pH): The compound exists predominantly in its fully protonated, neutral form (C₁₀H₅(OH)₃).

In basic solution (high pH): As the pH increases, the hydroxyl groups are deprotonated to form phenolate (B1203915) anions (e.g., [C₁₀H₅(OH)₂O]⁻, [C₁₀H₅(OH)(O)₂]²⁻, and [C₁₀H₅(O)₃]³⁻).

Each deprotonation event results in an increased delocalization of the negative charge across the aromatic system. This further extends the conjugation, reduces the HOMO-LUMO energy gap, and causes a significant bathochromic shift in the absorption maxima. By monitoring these spectral shifts as a function of pH, one can determine the pKa values corresponding to each deprotonation step. This pH-dependent behavior is a key spectroscopic signature for the identification and characterization of this compound in various chemical and biological environments.

| Species | Predominant pH Range | Expected Spectral Shift (Relative to Neutral) |

| This compound (Neutral) | Acidic / Neutral | - |

| Monoanion | Weakly Basic | Bathochromic Shift |

| Dianion | Basic | Further Bathochromic Shift |

| Trianion | Strongly Basic | Maximum Bathochromic Shift |

Crystallographic Data for this compound Remains Elusive

Despite extensive searches of chemical and crystallographic databases, detailed experimental data on the solid-state structure of this compound, including its single-crystal X-ray diffraction, crystal packing, and unit cell parameters, is not publicly available.

This compound, a derivative of naphthalene with the chemical formula C₁₀H₈O₃, is a compound of interest in various chemical studies. However, a thorough investigation into its three-dimensional atomic arrangement through X-ray crystallography appears to be absent from published scientific literature and structural databases.

Information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal, is also derived from crystallographic studies. These interactions are critical in determining properties like melting point, solubility, and polymorphism.

While general information for this compound, such as its molecular weight and formula, is accessible in chemical databases, the specific experimental data required to elaborate on its solid-state structural characterization is not. Searches for its CAS number (53589-65-4) and alternative names like 1,4,6-trihydroxynaphthalene have similarly not yielded any crystallographic reports.

Consequently, a detailed analysis of the absolute structure, crystal packing, unit cell parameters, and intermolecular interactions for this compound, as would be provided by single-crystal X-ray diffraction, cannot be presented at this time. The scientific community awaits experimental studies to elucidate these fundamental structural characteristics.

Chemical Reactivity and Mechanistic Investigations of Naphthalene 1,4,6 Triol

Redox Chemistry of Polyhydroxylated Naphthalenes

The redox behavior of polyhydroxylated naphthalenes, including Naphthalene-1,4,6-triol, is a key aspect of their chemical character. The electron-rich nature of the aromatic system, imparted by the hydroxyl groups, facilitates both oxidation and reduction reactions under appropriate conditions.

The oxidation of polyhydroxylated naphthalenes generally leads to the formation of naphthoquinones. In the case of this compound, the arrangement of the hydroxyl groups suggests that oxidation would likely yield quinone structures. The specific oxidation products will depend on the oxidant used and the reaction conditions. For instance, mild oxidizing agents might selectively oxidize one of the hydroxylated rings.

The most probable oxidation pathway for this compound would involve the 1,4-diol system, which is readily oxidized to a 1,4-naphthoquinone (B94277) (also known as juglone) derivative. The hydroxyl group at the 6-position would remain on the other ring. Further oxidation, under more vigorous conditions, could potentially lead to the formation of a di-quinone or ring-opened products.

Table 1: Plausible Oxidation Products of this compound This table is illustrative and based on general oxidation patterns of polyhydroxylated naphthalenes, as specific experimental data for this compound is not readily available.

| Oxidizing Agent Category | Plausible Product(s) |

| Mild (e.g., air, FeCl₃) | 6-hydroxy-1,4-naphthoquinone |

| Strong (e.g., CrO₃, KMnO₄) | Phthalic acid derivatives (from oxidative cleavage) |

The reduction of the naphthalene (B1677914) ring system, in contrast to benzene, can be achieved with relative ease. For polyhydroxylated naphthalenes like this compound, the electron-donating hydroxyl groups can influence the regioselectivity of the reduction.

Common reduction methods, such as catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) or dissolving metal reductions (e.g., Birch reduction with Na in liquid ammonia and an alcohol), can be employed. Catalytic hydrogenation would likely lead to the saturation of one or both aromatic rings, yielding tetrahydro- or decahydro-naphthalene derivatives. The Birch reduction, a partial reduction, would likely result in a dihydronaphthalene derivative, with the positions of the remaining double bonds influenced by the directing effects of the hydroxyl groups.

The electrochemical behavior of polyhydroxylated naphthalenes is characterized by their relatively low oxidation potentials, a direct consequence of the electron-donating hydroxyl groups. While specific electrochemical data for this compound are not available in the literature, it is expected to undergo facile oxidation at a lower potential compared to naphthalene itself. The oxidation process would likely involve the transfer of two electrons and two protons to form the corresponding naphthoquinone.

Table 2: Predicted Electrochemical Properties of this compound The following data are hypothetical and based on trends observed for similar polyhydroxylated aromatic compounds, as specific experimental or calculated values for this compound were not found.

| Property | Predicted Value/Behavior |

| Oxidation Potential | Lower than that of naphthalene and dihydroxynaphthalenes |

| Electrochemical Oxidation | Expected to be a quasi-reversible process |

| Number of Electrons Transferred | 2e⁻ (for the formation of the quinone) |

Electrophilic and Nucleophilic Reactions on this compound

The electron-rich nature of this compound makes it highly susceptible to electrophilic attack, while nucleophilic substitution is generally less favorable unless the ring is further activated by electron-withdrawing groups.

The three hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this compound, the positions available for electrophilic substitution are C2, C3, C5, C7, and C8. The directing effects of the three hydroxyl groups would need to be considered collectively to predict the major product. The 1- and 4-hydroxyl groups will strongly activate the C2 and C3 positions. The 6-hydroxyl group will activate the C5 and C7 positions. Steric hindrance may also play a role in determining the final product distribution.

Nucleophilic aromatic substitution on this compound is expected to be difficult due to the high electron density of the aromatic rings. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies specifically on this compound are not prevalent in the scientific literature. However, the general mechanisms for reactions involving polyhydroxylated naphthalenes can be applied.

The investigation of reaction intermediates is crucial for understanding the detailed pathways of chemical transformations. For reactions involving this compound, several types of intermediates can be postulated based on the reaction type.

In electrophilic aromatic substitution reactions , the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The attack of an electrophile on the aromatic ring of this compound would lead to the formation of such an intermediate. The stability of the possible arenium ions would determine the regioselectivity of the reaction, with the most stable intermediate leading to the major product. The hydroxyl groups would effectively stabilize the positive charge through resonance.

In redox reactions , particularly oxidation, radical intermediates are often involved. The one-electron oxidation of a hydroxyl group can lead to the formation of a phenoxyl-type radical. For this compound, the initial step in its oxidation could be the formation of a semiquinone radical intermediate, which would then be further oxidized to the quinone.

Table 3: Postulated Reaction Intermediates in Reactions of this compound This table presents hypothetical intermediates based on general mechanistic principles for related compounds.

| Reaction Type | Postulated Intermediate(s) |

| Electrophilic Nitration | Nitronaphthalenetriol arenium ion |

| Oxidation to Quinone | Semiquinone radical anion |

| Birch Reduction | Naphthalenetriol (B14305707) radical anion and dianion |

Kinetic Studies and Rate Law Determination

While specific kinetic studies and determined rate laws for this compound are not extensively documented in publicly available literature, the principles of chemical kinetics can be applied to predict its reactive behavior. The rate of a reaction involving this compound would be influenced by the concentration of the reactants, temperature, and the presence of catalysts.

A hypothetical rate law for the reaction of this compound with an oxidant (Ox) could be expressed as:

Rate = k[this compound]m[Ox]n

Where:

k is the rate constant.

[this compound] and [Ox] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

The presence of three hydroxyl groups is expected to significantly increase the reaction rate compared to unsubstituted naphthalene due to the enhanced electron density of the aromatic rings. Experimental determination of the reaction orders (m and n) and the rate constant (k) under various conditions would be necessary to fully define the kinetics.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.010 | 0.010 | 1.5 x 10-5 |

| 2 | 0.020 | 0.010 | 3.0 x 10-5 |

This is a hypothetical data table to illustrate how a rate law would be determined.

Advanced Oxidation Processes Involving Naphthalene Triols

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). Naphthalene triols, including this compound, are expected to be highly susceptible to degradation by AOPs. The electron-rich aromatic system of this compound makes it a prime target for electrophilic attack by hydroxyl radicals.

The reaction mechanism likely proceeds through the following steps:

Hydroxyl Radical Attack: The •OH radical adds to the aromatic ring, forming a hydroxylated cyclohexadienyl radical.

Intermediate Formation: This radical can undergo further reactions, including the elimination of water or reaction with molecular oxygen to form peroxy radicals.

Ring Opening: Subsequent reactions lead to the opening of the aromatic ring, forming smaller, more oxidized organic compounds such as carboxylic acids and aldehydes.

Mineralization: Ideally, complete oxidation results in the formation of carbon dioxide, water, and inorganic salts.

The kinetics of these reactions are typically very fast, with second-order rate constants for the reaction of hydroxyl radicals with phenolic compounds often in the range of 109 to 1010 M-1s-1. The photodegradation of related compounds, such as monochlorinated naphthalenes, has been shown to follow pseudo-first-order kinetics, with hydroxyl radicals contributing significantly to the degradation process nih.gov. The oxidation of naphthalene by OH radicals can lead to the formation of various products, including naphthoquinones ewha.ac.krresearchgate.net.

Hydrogen Bonding Dynamics and Proton Exchange

The three hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors nih.gov. This allows for the formation of complex intra- and intermolecular hydrogen-bonding networks.

Intramolecular Hydrogen Bonding: While the 1,4, and 6 positions of the hydroxyl groups may not be ideally situated for strong intramolecular hydrogen bonds between all three groups simultaneously, some interaction between adjacent or spatially close groups is possible, which can influence the compound's conformation and reactivity.

Intermolecular Hydrogen Bonding: this compound can form extensive intermolecular hydrogen bonds with itself and with solvent molecules, particularly in protic solvents like water and alcohols. This will significantly affect its physical properties, such as melting point, boiling point, and solubility.

The hydrogen atoms of the hydroxyl groups can undergo rapid exchange with other labile protons in the system, a process known as proton exchange. This exchange can be facilitated by the presence of acids or bases and is a fundamental process in many reactions involving hydroxylated compounds. The dynamics of this proton exchange can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The presence of a hydrogen-bonding network can facilitate proton transfer, potentially influencing the compound's antioxidant properties and its role as an intermediate in chemical reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Monochlorinated Naphthalenes |

Theoretical and Computational Chemistry Studies of Naphthalene 1,4,6 Triol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Naphthalene-1,4,6-triol, DFT calculations would typically be employed to predict its optimized geometry, electronic properties, and reactivity. However, specific peer-reviewed studies detailing DFT calculations for this compound are not readily found.

A representative table of parameters that could be derived from such a study is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Unit |

|---|---|---|

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Electronegativity | Data not available | eV |

| Hardness | Data not available | eV |

| Softness | Data not available | eV⁻¹ |

| Dipole Moment | Data not available | Debye |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the searched literature.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are invaluable for predicting spectroscopic parameters. For this compound, these methods could be used to calculate vibrational frequencies (IR and Raman spectra), and electronic transitions (UV-Vis spectra). No specific ab initio studies for the prediction of spectroscopic parameters of this compound were identified in the literature search.

Molecular Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are useful in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP analysis for this compound would reveal the charge distribution and regions of positive and negative electrostatic potential. However, published research containing MEP analysis specifically for this compound could not be located.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. An analysis of the HOMO and LUMO energy levels and their spatial distribution in this compound would provide insights into its behavior in chemical reactions. Specific FMO theory applications and data for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time.

Conformational Analysis and Tautomerism Studies

MD simulations could be employed to explore the conformational landscape of this compound and to study the dynamics of its potential tautomers. Such studies would provide information on the relative stability of different conformations and the energy barriers for their interconversion. A comprehensive search of scientific databases did not yield any studies on the conformational analysis or tautomerism of this compound using molecular dynamics simulations.

Solvation Effects and Intermolecular Interactions

The presence of three hydroxyl groups on the naphthalene (B1677914) core of this compound dictates its solvation properties and the nature of its intermolecular interactions. Computational studies on simpler hydroxynaphthalenes provide a framework for understanding these phenomena.

Solvation Effects:

The solubility and stability of this compound in different solvents are governed by the interplay of hydrogen bonding and the hydrophobic nature of the naphthalene ring system. In polar protic solvents like water and alcohols, the hydroxyl groups will act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions. In polar aprotic solvents such as DMSO or acetone, the hydroxyl groups primarily act as hydrogen bond donors.

Computational approaches to model these effects typically employ either implicit or explicit solvation models.

Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's electronic structure and stability. For this compound, such models would predict significant stabilization in polar solvents due to its high polarity.

Explicit Solvation Models: This approach involves surrounding the this compound molecule with a number of individual solvent molecules. While computationally more demanding, this method allows for a detailed analysis of specific hydrogen bonding networks and their impact on the solute's conformation. For this compound, explicit solvation would reveal the preferred orientations of solvent molecules around the hydroxyl groups and the extent of disruption of the solvent's hydrogen bonding network.

Intermolecular Interactions:

In the condensed phase, this compound molecules will interact with each other through a combination of hydrogen bonding and π-π stacking.

Hydrogen Bonding: The three hydroxyl groups provide multiple sites for the formation of a complex network of intermolecular hydrogen bonds. This is expected to be the dominant intermolecular force, leading to a high melting point and influencing the crystal packing of the solid state. Computational studies on naphthalenediols have shown the importance of intramolecular hydrogen bonding in stabilizing certain conformations. In this compound, intramolecular hydrogen bonding between adjacent hydroxyl groups (if sterically feasible) could also play a role in determining its preferred conformation.

π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking. The strength and geometry of these interactions are influenced by the electrostatic effects of the hydroxyl substituents. The electron-donating nature of the hydroxyl groups modifies the quadrupole moment of the naphthalene system, which in turn affects the preferred stacking arrangement (e.g., parallel-displaced or T-shaped).

Theoretical methods such as Density Functional Theory (DFT) with dispersion corrections are well-suited for studying these non-covalent interactions. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a deeper insight into the nature of the forces at play.

Table 1: Predicted Solvation and Interaction Properties of this compound

| Property | Predicted Characteristic | Dominant Influencing Factors |

| Solubility | High in polar protic solvents | Hydrogen bonding capacity of three -OH groups |

| Solvation Energy | Highly negative in polar solvents | Strong electrostatic and hydrogen bonding interactions |

| Dominant Intermolecular Interaction | Hydrogen Bonding | Multiple -OH groups acting as donors and acceptors |

| Secondary Intermolecular Interaction | π-π Stacking | Aromatic naphthalene core |

Structure-Reactivity and Structure-Property Correlations (excluding biological effects)

The arrangement of the three hydroxyl groups on the naphthalene scaffold of this compound significantly influences its chemical reactivity and physical properties. Computational chemistry provides valuable tools to quantify these relationships through the calculation of various molecular descriptors.

Electronic Properties and Reactivity:

The hydroxyl groups are strong electron-donating groups, which increases the electron density of the naphthalene ring system, particularly at the ortho and para positions relative to the substituents. This enhanced electron density makes the ring more susceptible to electrophilic attack.

Key computational descriptors that correlate with reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. For this compound, the HOMO energy is expected to be relatively high, indicative of its susceptibility to oxidation. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character and sites for hydrogen bond acceptance.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Structure-Property Correlations:

The physical properties of this compound can also be correlated with its molecular structure. For instance, the presence of multiple hydroxyl groups capable of forming strong hydrogen bonds is expected to result in a higher melting point and boiling point compared to naphthalene or its monohydroxylated derivatives. The molecular polarizability, which can be calculated computationally, is related to the refractive index of the material.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties based on calculated molecular descriptors. While specific QSPR models for this compound are not available, general models for polycyclic aromatic compounds could provide estimations of properties like boiling point, vapor pressure, and solubility.

Table 2: Predicted Structure-Reactivity and Structure-Property Descriptors for this compound

| Descriptor | Predicted Value/Trend | Implication |

| HOMO Energy | Relatively High | Susceptible to oxidation |

| HOMO-LUMO Gap | Relatively Small | Higher chemical reactivity |

| Molecular Electrostatic Potential | Negative potential around -OH groups | Nucleophilic sites, hydrogen bond acceptors |

| Melting/Boiling Point | High | Strong intermolecular hydrogen bonding |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived.

For this compound, the predicted chemical shifts would be influenced by the electron-donating effects of the hydroxyl groups.

¹H NMR: The protons on the aromatic ring would experience shielding or deshielding effects depending on their position relative to the hydroxyl groups. Protons ortho and para to the -OH groups are expected to be shifted to higher field (lower ppm) due to increased electron density. The chemical shifts of the hydroxyl protons themselves would be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon atoms directly attached to the hydroxyl groups would be significantly deshielded (shifted to higher ppm). The other aromatic carbons would also show shifts indicative of the electron-donating nature of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

| C1, C4, C6 | 145 - 155 | Attached to electron-withdrawing -OH group |

| C2, C3, C5, C7, C8 | 100 - 130 | Influenced by electron-donating -OH groups |

| C9, C10 | 120 - 135 | Bridgehead carbons |

Note: These are illustrative values and would require specific DFT calculations for accurate prediction.

Vibrational Frequencies:

The infrared (IR) and Raman spectra of this compound can be predicted by calculating its harmonic vibrational frequencies using DFT. These calculations provide information about the vibrational modes of the molecule.

Key predicted vibrational frequencies for this compound would include:

O-H Stretching: A broad and intense band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

C-O Stretching: Strong bands in the IR spectrum, usually in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Out-of-plane C-H Bending: Bands in the 700-900 cm⁻¹ region, which are often characteristic of the substitution pattern on the aromatic ring.

The calculated vibrational frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is typically applied to improve the agreement with experimental data.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| Out-of-plane C-H Bend | 700 - 900 | Medium to Strong |

Note: These are illustrative values and would require specific DFT calculations for accurate prediction.

Supramolecular Chemistry and Non Covalent Interactions of Naphthalene 1,4,6 Triol

Design and Analysis of Hydrogen Bonding Networks

The three hydroxyl groups of Naphthalene-1,4,6-triol are key to its ability to form extensive and intricate hydrogen-bonding networks. Each hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to a variety of possible supramolecular synthons. The relative positions of the hydroxyl groups at the 1, 4, and 6 positions influence the geometry of these networks.

In analogous systems like Naphthalene-1,6-diol, the interplay of O-H···O, O-H···π, and C-H···O hydrogen bonds has been shown to create complex three-dimensional frameworks. nih.gov For this compound, the additional hydroxyl group at the 4-position is expected to further enhance the robustness and complexity of these networks. The formation of intramolecular hydrogen bonds, particularly between the hydroxyl groups at the 1 and 4 positions, could also play a role in directing the intermolecular assembly.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

|---|---|---|---|

| Intermolecular O-H···O | -OH group | -OH group | Formation of chains, sheets, and 3D networks. |

| Intramolecular O-H···O | -OH group | -OH group | Stabilization of molecular conformation. |

| O-H···π | -OH group | Naphthalene (B1677914) π-system | Contribution to the stability of layered structures. |

The design of specific hydrogen-bonding patterns could be achieved through co-crystallization with other molecules that can act as hydrogen bond donors or acceptors, leading to the formation of predictable supramolecular architectures.

π-π Stacking and Aromatic Interactions in this compound Systems

The planar aromatic core of this compound is prone to engage in π-π stacking interactions, which are a significant driving force in the assembly of aromatic molecules. These interactions can occur in several geometries, including face-to-face, parallel-displaced, and T-shaped arrangements. The nature and strength of these interactions are influenced by the electronic properties of the naphthalene ring system, which are in turn affected by the electron-donating hydroxyl substituents.

Studies on related naphthalene derivatives have shown that π-π stacking often coexists with hydrogen bonding, collectively dictating the final supramolecular structure. In some instances, π-π interactions have been found to be surprisingly dominant over hydrogen bonding in determining the packing of hydroxynaphthalene derivatives. nih.gov The interplay between these two types of interactions in this compound would be a critical factor in its crystal engineering.

Table 2: Geometrical Parameters of Common π-π Stacking Interactions in Naphthalene Systems

| Stacking Geometry | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Description |

|---|---|---|---|

| Face-to-Face | ~3.3 - 3.8 | ~3.3 - 3.8 | Direct overlap of aromatic rings (less common due to electrostatic repulsion). |

| Parallel-Displaced | ~3.3 - 3.8 | >3.8 | Shifted overlap of aromatic rings, minimizing repulsion. |

Host-Guest Chemistry and Molecular Recognition Phenomena

While there is a lack of specific reports on the host-guest chemistry of this compound, its structure suggests potential for molecular recognition. The hydroxyl groups can provide specific interaction sites for the binding of guest molecules through hydrogen bonding. Furthermore, the aromatic core could form a cavity or a cleft in a self-assembled structure, capable of encapsulating small guest molecules.

The principles of host-guest chemistry often rely on the complementary size, shape, and chemical properties of the host and guest. nih.gov this compound-based hosts could potentially recognize and bind guest molecules that are capable of forming multiple hydrogen bonds, such as amides, carboxylic acids, or other polyhydroxylated compounds. The aromatic cavity could also accommodate small aromatic guests through π-π stacking and van der Waals interactions.

Self-Assembly Processes and Hierarchical Structure Formation

The ability of this compound to engage in both directional hydrogen bonding and non-directional π-π stacking interactions makes it a prime candidate for self-assembly into hierarchical structures. The initial formation of primary structures, such as hydrogen-bonded chains or π-stacked columns, could be followed by their organization into more complex secondary and tertiary architectures, including nanofibers, nanoribbons, or even three-dimensional frameworks.

The process of hierarchical self-assembly is common in nature and is a key strategy for the bottom-up fabrication of functional materials. nih.gov For this compound, the control over the self-assembly process could potentially be achieved by varying external conditions such as solvent, temperature, and concentration, leading to the formation of polymorphs with distinct properties. The introduction of chiral centers or the use of chiral co-formers could also induce chirality in the supramolecular assemblies.

Co-crystallization and Inclusion Compound Formation

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. Given its hydrogen bonding capabilities, this compound is an excellent candidate for forming co-crystals with a variety of co-formers. These co-formers could be other organic molecules, including pharmaceuticals, to create new solid forms with improved properties such as solubility or stability. mdpi.com

The formation of inclusion compounds, where guest molecules are entrapped within the crystal lattice of a host, is also a possibility. The porous networks that could be formed by the self-assembly of this compound might be capable of including solvent molecules or other small guests. The design and synthesis of such co-crystals and inclusion compounds would be a promising avenue for the exploration of this compound's supramolecular chemistry.

Analytical Chemistry Methodologies for Naphthalene 1,4,6 Triol Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a polar compound like Naphthalene-1,4,6-triol, both liquid and gas chromatography can be utilized, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, polar compounds like naphthalenetriols. It is well-suited for determining the purity of this compound, identifying it in various matrices, and performing precise quantification.

Detailed Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for closely related isomers such as 1,4,5-Trihydroxynaphthalene and 1,2,4-Trihydroxynaphthalene-1-O-glucoside provide a strong basis for its analysis. sielc.commdpi.com For instance, a reverse-phase (RP) HPLC method developed for 1,4,5-Trihydroxynaphthalene uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar approach would be effective for this compound due to their structural similarities.

The analysis of hydroxylated metabolites of PAHs often involves HPLC coupled with fluorescence detection, which offers high sensitivity and selectivity. epa.gov For compounds that are naturally fluorescent, this method allows for detection at very low concentrations. nih.gov

A typical HPLC method for a naphthalenetriol (B14305707) would involve the following conditions:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | Allows for the elution of compounds with a wide range of polarities and improves peak shape. |

| Detection | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | DAD provides UV-Vis spectra for peak identification, while FLD offers higher sensitivity for fluorescent compounds. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale HPLC. |

| Column Temperature | 25-35 °C | Ensures reproducible retention times. |

This interactive data table is based on typical conditions for related analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile ethers or esters.

Detailed Research Findings: Research on other di- and trihydroxylated naphthalenes consistently demonstrates the necessity of derivatization for successful GC-MS analysis. nih.govresearchgate.netuzh.ch The most common derivatization technique is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This process significantly increases the volatility of the analyte, allowing it to be analyzed by GC.

A GC-MS method for dihydroxynaphthalenes in urine involved enzymatic digestion followed by analysis of the trimethylsilyl derivatives. nih.gov This approach yielded low limits of detection (0.15-0.21 µg/L), showcasing the sensitivity of GC-MS for trace analysis. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized analyte and its fragmentation pattern.

| Parameter | Condition | Rationale |

| Derivatization Reagent | BSTFA, MSTFA, or similar silylating agents | To increase volatility and improve chromatographic peak shape. |

| GC Column | Non-polar or semi-polar capillary column (e.g., 5% phenyl methylpolysiloxane) | Provides separation based on boiling points of the derivatized analytes. |

| Injection Mode | Splitless | To maximize sensitivity for trace analysis. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Provides mass-to-charge ratio information for identification and quantification. |

This interactive data table outlines a typical GC-MS workflow for hydroxylated naphthalenes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as screening samples for the presence of a target compound or monitoring the progress of a chemical reaction. researchgate.net

Detailed Research Findings: TLC can be used to separate this compound from other components in a mixture. The separation is based on the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The position of the spot corresponding to this compound, characterized by its retention factor (Rf) value, can be visualized under UV light due to its chromophoric nature. researchgate.net For enhanced visualization, fluorescent plates can be used, or the plate can be sprayed with a suitable locating agent. While not a quantitative technique on its own, TLC is an invaluable tool for rapid screening and preliminary analysis.

Spectrophotometric Detection Methods (UV-Vis, Fluorescence)

Spectrophotometric methods are based on the absorption or emission of light by the analyte. Naphthalene (B1677914) derivatives, including this compound, possess a conjugated π-electron system, which makes them suitable for analysis by UV-Visible (UV-Vis) and fluorescence spectroscopy. nih.govresearchgate.net

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a compound. The resulting spectrum is characteristic of the molecule's electronic structure. It can be used for quantification by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. Naphthalene derivatives typically exhibit distinct absorption bands in the UV region. researchgate.net

Fluorescence Spectroscopy: Many naphthalene derivatives are naturally fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. nih.govnih.gov This property allows for highly sensitive and selective detection. nih.gov The fluorescence emission spectrum and quantum yield are characteristic properties that can be used for identification and quantification. For instance, the analysis of 1,2,4-trihydroxynaphthalene-1-O-glucoside utilized a fluorescence detector with an excitation wavelength of 315 nm and an emission wavelength of 395 nm. mdpi.com

Electrochemical Sensors and Detection Strategies

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive compounds like this compound. The hydroxyl groups on the naphthalene ring are susceptible to oxidation, and this electrochemical activity can be harnessed for analytical purposes. acs.org

Detailed Research Findings: While specific electrochemical sensors for this compound are not widely reported, sensors have been developed for other hydroxylated PAHs, such as 1-hydroxypyrene. acs.orgnih.gov These sensors often employ modified electrodes (e.g., with carbon nanotubes, metal oxides, or metal-organic frameworks) to enhance sensitivity and selectivity. acs.orgnih.gov The detection mechanism involves the oxidation of the hydroxyl groups at a specific potential, generating a current that is proportional to the analyte's concentration. This technique holds potential for the development of portable and low-cost analytical devices for on-site monitoring.

Sample Preparation and Derivatization Techniques for Analytical Purposes

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices like environmental or biological samples. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Sample Preparation: For biological samples, such as urine, hydroxylated PAHs are often present as glucuronide or sulfate (B86663) conjugates. nih.gov Therefore, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is typically required to release the free analyte before extraction. epa.govnih.gov

Solid-Phase Extraction (SPE) is a common technique for cleaning up and concentrating OH-PAHs from aqueous samples. nih.gov A C18 sorbent is often used to retain the analytes from the sample matrix, after which they are eluted with an organic solvent.

Method Validation (Specificity, Accuracy, Precision, Limits of Detection and Quantitation)

Detailed research and data concerning the validation of analytical methodologies specifically for this compound are not extensively available in publicly accessible scientific literature. While numerous studies detail the detection and quantification of related naphthalene derivatives, such as 1-naphthol and 2-naphthol, specific validation parameters for this compound are not well-documented. The following sections outline the principles of these validation parameters and present hypothetical data tables to illustrate how such validation would be reported. These tables are for illustrative purposes only and are not derived from experimental data for this compound.

Specificity

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other potentially interfering substances in the sample matrix. For this compound, this would involve demonstrating that the method's response is solely due to this compound and not influenced by structurally similar molecules or matrix components.

A common approach to evaluate specificity is to analyze blank matrix samples and matrix samples spiked with this compound and potential interferents. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often employed, where the retention time of this compound would be compared against that of other compounds.

Hypothetical Data Table for Specificity Analysis

| Compound | Retention Time (minutes) | Response in Blank Matrix | Response in Spiked Matrix |

|---|---|---|---|

| This compound | 8.5 | Not Detected | Peak Detected |

| Naphthalene-1,4-diol | 8.2 | Not Detected | No interference at 8.5 min |

| Naphthalene-1,6-diol | 8.9 | Not Detected | No interference at 8.5 min |

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically determined by performing recovery studies on samples spiked with a known concentration of the analyte. The percentage recovery is then calculated.

Hypothetical Data Table for Accuracy (Recovery) Study

| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| Water | 10 | 9.8 | 98 |

| 50 | 49.2 | 98.4 | |

| 100 | 101.5 | 101.5 | |

| Plasma | 10 | 9.5 | 95 |

| 50 | 48.5 | 97 |

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Hypothetical Data Table for Precision Analysis

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6 over 3 days) |

|---|---|---|

| 10 | 2.1% | 3.5% |

| 50 | 1.8% | 2.9% |

Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by analyzing a series of low-concentration standards and calculating the standard deviation of the response.

Hypothetical Data Table for LOD and LOQ

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.5 |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N = 10) | 1.5 |

Role in Fundamental Chemical Biology Research Focus on Chemical Mechanisms and Pathways

Investigation of Naphthalene-1,4,6-triol as a Chemical Probe for Enzyme Activity

Currently, there is a lack of specific studies in the scientific literature detailing the use of this compound as a chemical probe for enzyme activity. Chemical probes are powerful tools for studying enzyme function and are often designed with specific reactive groups or reporter moieties to interact with and report on the activity of target enzymes. The design and application of such probes are highly specific to the enzyme and the biological question being addressed.

The potential for this compound to be developed into a chemical probe would depend on the specific enzyme class of interest. For instance, its hydroxyl groups could potentially be modified to incorporate functionalities that allow for covalent modification of an enzyme's active site or to carry a fluorescent tag for activity-based sensing. However, without experimental data, its utility as a chemical probe remains speculative.

Substrate and Product in Enzymatic Transformations (Mechanistic focus, e.g., C-C bond formation)

There is a scarcity of direct evidence in the scientific literature identifying this compound as a specific substrate or product in enzymatic transformations focused on C-C bond formation. Enzymatic C-C bond formation is a cornerstone of natural product biosynthesis, often catalyzed by enzymes such as polyketide synthases, terpene cyclases, and various coupling enzymes.

While the direct involvement of this compound in such reactions is not documented, the broader class of naphthalene (B1677914) derivatives participates in a variety of enzymatic modifications. These modifications often involve tailoring enzymes that act on a core naphthalene scaffold to introduce functional groups or build more complex structures. The potential for this compound to act as a substrate would be contingent on the specificity of such enzymes.

Studies in Biomimetic Oxidation and Radical Chemistry

The chemical structure of this compound, with its multiple hydroxyl groups on a naphthalene core, makes it a candidate for studies in biomimetic oxidation and radical chemistry. Hydroxylated aromatic compounds are known to be susceptible to oxidation, both enzymatically and through chemical means, often proceeding through radical intermediates.

Biomimetic oxidation studies frequently employ model systems that mimic the action of oxygen-activating enzymes, such as cytochrome P450s and dioxygenases. The oxidation of naphthalene derivatives in these systems can lead to the formation of various hydroxylated and quinone products. For instance, the biomimetic dearomative syn-dihydroxylation of naphthalenes has been achieved using a biomimetic iron catalyst, leading to tetrahydroxylated products. While this compound is not the starting material in these specific studies, its hydroxylated structure suggests it could be an intermediate or product in similar oxidative processes.

In the realm of radical chemistry, the reaction of naphthalene with hydroxyl radicals is known to produce a variety of oxygenated products, including naphthoquinones. The hydroxyl groups of this compound would likely influence the course of such radical-mediated reactions, potentially leading to the formation of semiquinone radicals and further oxidized species. The study of the radical-induced oxidation of related hydroxynaphthoquinones, such as juglone (5-hydroxy-1,4-naphthoquinone), has shown the formation of mono- and di-hydroxylated adducts, indicating that this compound could potentially be formed from the further oxidation of simpler hydroxylated naphthalenes.

Table 1: Potential Reactions in Biomimetic and Radical Chemistry Studies

| Reaction Type | Potential Reactant(s) | Potential Product(s) involving a this compound-like structure | Mechanistic Aspect |

| Biomimetic Hydroxylation | Naphthalene, Naphthols | Dihydroxynaphthalenes, Trihydroxynaphthalenes | Mimicking enzymatic oxidation |

| Radical-induced Oxidation | Naphthalene, Hydroxynaphthalenes | Naphthoquinones, Hydroxylated naphthalenes | Formation of radical intermediates |

This table is illustrative of potential reactions based on the chemistry of related compounds, as direct studies on this compound are not extensively documented.

Precursor and Metabolite in Natural Product Biosynthesis Pathways (Chemical origins)

Hydroxylated naphthalene derivatives are common intermediates in the biosynthesis of a wide array of fungal and plant natural products. These compounds are often derived from polyketide pathways, where a polyketide synthase (PKS) iteratively condenses simple acyl-CoA precursors to form a poly-β-keto chain that subsequently cyclizes and aromatizes.

A key precursor in many fungal biosynthetic pathways leading to naphthalenes and naphthoquinones is 1,3,6,8-tetrahydroxynaphthalene. This compound undergoes a series of enzymatic modifications, including hydroxylations, reductions, and oxidations, to yield a diverse range of final products. It is plausible that this compound could arise as an intermediate in such a pathway through the enzymatic modification of a precursor like 1,4,6-trihydroxynaphthalene or through the hydroxylation of a dihydroxynaphthalene.

For example, in the biosynthesis of the naphthoquinone juglone in black walnut, the naphthalenoid moiety is derived from the phylloquinone pathway. While this pathway does not explicitly mention this compound, it highlights the enzymatic machinery available in nature to produce hydroxylated naphthalene structures from central metabolism. The specific sequence of enzymatic steps leading to a particular hydroxylation pattern is determined by the specific enzymes present in the producing organism.

Q & A

Q. What are the critical parameters for designing reproducible toxicological studies on Naphthalene-1,4,6-triol?

To ensure reproducibility, researchers should:

- Control exposure routes : Prioritize inhalation and oral administration, as these are most relevant to environmental and occupational exposure .

- Standardize dose metrics : Use data extraction frameworks (e.g., Table C-2 in ) to document administered doses, species-specific responses, and systemic effects (e.g., hepatic, renal, or respiratory outcomes).

- Minimize bias : Implement blinding for personnel and subjects, randomize dose allocation, and ensure complete outcome reporting (Table C-6, ).

Q. How can researchers systematically identify and prioritize relevant literature on this compound?

Use structured search queries combining:

- Chemical identifiers : CAS numbers, synonyms (e.g., "C1-Naphthalenes"), and MeSH terms.

- Study filters : Limit to health effects in humans/laboratory mammals, routes of exposure (inhalation, oral), and outcomes like oxidative stress biomarkers or DNA adduct formation .

- Grey literature : Include technical reports, conference abstracts, and EPA databases (e.g., TRI Explorer) to fill data gaps .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound toxicity across studies?

Follow a tiered risk-of-bias assessment ( ):

| Bias Type | Key Questions |

|---|---|

| Selection Bias | Was dose allocation randomized and concealed? |

| Performance Bias | Were researchers/participants blinded to exposure groups? |

| Detection Bias | Were exposure levels and outcomes validated with analytical methods (e.g., HPLC)? |

| Attrition Bias | Were all outcome data retained without exclusion? |

| Studies with ≥3 "Yes" responses (moderate/high confidence) should be prioritized for meta-analysis . |

Q. What methodologies are recommended for quantifying this compound emissions in environmental studies?

- Non-invasive sampling : Use sorbent tubes or passive air monitors to collect volatilized naphthalene derivatives, as validated in museum artifact studies .

- Temperature-controlled experiments : While emission rates may not correlate linearly with temperature (17–21°C), replicate measurements under stable conditions reduce variability .

- Modeling : Calculate spatial concentrations using emission rates (µg/hr) and room dimensions to compare against OSHA/NTP exposure thresholds .

Q. How can mechanistic studies resolve uncertainties in this compound’s metabolic activation pathways?

- Adduct stability assays : Monitor hemoglobin/naphthoquinone adduct decay rates via mass spectrometry to identify reactive intermediates (e.g., 1,4-naphthoquinone) .

- In vitro-in vivo extrapolation (IVIVE) : Compare hepatic metabolism in primary human cells vs. rodent models to assess species-specific detoxification pathways .

- Transcriptomic profiling : Use RNA sequencing to identify genes (e.g., CYP450 isoforms) upregulated during chronic exposure .

Data Analysis and Reporting

Q. What criteria should guide inclusion/exclusion of studies in systematic reviews?

Q. How can researchers optimize data extraction for meta-analyses?

- Customized forms : Capture species, strain, sex, dose metrics, and statistical methods (e.g., ANOVA vs. Bayesian models) .

- Tiered confidence scoring : Classify studies as high/moderate/low confidence based on risk-of-bias assessments ().

- Data harmonization : Convert dose metrics to mg/kg/day or ppm for cross-study comparisons .

Experimental Validation

Q. What validation steps ensure accuracy in this compound exposure characterization?

- Analytical validation : Use GC-MS or LC-MS/MS to confirm purity and quantify degradation products (e.g., 1,2-naphthoquinone) .

- Blinded re-analysis : Have independent labs replicate a subset of samples to detect procedural biases .

- Positive controls : Include reference compounds (e.g., 1,4-naphthoquinone) in assays to confirm detection thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.